1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
Overview
Description
1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that includes an indole core, a methoxyphenoxy group, and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core and the methoxyphenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications, such as in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the target and the context. For example, it may bind to a particular enzyme and inhibit its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as those containing an indole core or a methoxyphenoxy group. These comparisons can highlight its unique properties and potential advantages. Similar compounds include 1,1’-Oxybis[3-(2-methoxyphenoxy)-2-propanol] and 3-(2-Methoxyphenoxy)-1,2-propanediol, which share structural similarities but may have different chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)22(25)18-16-24(19-11-6-5-10-17(18)19)14-9-15-27-21-13-8-7-12-20(21)26-4/h5-8,10-13,16H,9,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAABSYOTLQZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCCOC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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